2-((tert-Butoxycarbonyl)amino)-5,5-difluorocyclohexane-1-carboxylic acid
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Overview
Description
2-((tert-Butoxycarbonyl)amino)-5,5-difluorocyclohexane-1-carboxylic acid is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to an amino group, along with a difluorocyclohexane carboxylic acid moiety. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)amino)-5,5-difluorocyclohexane-1-carboxylic acid typically involves the protection of an amino group with a Boc group. This can be achieved by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The reaction conditions may vary, but common methods include:
- Stirring a mixture of the amine and di-tert-butyl dicarbonate in water at ambient temperature .
- Heating a mixture of the amine and di-tert-butyl dicarbonate in tetrahydrofuran (THF) at 40°C .
- Adding the amine to sodium hydroxide and di-tert-butyl dicarbonate in water and THF at 0°C, then warming to ambient temperature .
Industrial Production Methods
Industrial production of Boc-protected compounds often involves similar reaction conditions but on a larger scale. The use of flow microreactor systems has been developed to introduce the tert-butyloxycarbonyl group into various organic compounds more efficiently and sustainably compared to batch processes .
Chemical Reactions Analysis
Types of Reactions
2-((tert-Butoxycarbonyl)amino)-5,5-difluorocyclohexane-1-carboxylic acid can undergo several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amino group.
Common Reagents and Conditions
Deprotection: Common reagents for deprotection include TFA, hydrochloric acid, and oxalyl chloride in methanol.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions involving the amino group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, which can then undergo further functionalization .
Scientific Research Applications
2-((tert-Butoxycarbonyl)amino)-5,5-difluorocyclohexane-1-carboxylic acid has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Biochemistry: Boc-protected amino acids are used in the synthesis of peptides and proteins, allowing for selective deprotection and functionalization.
Mechanism of Action
The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-5,5-difluorocyclohexane-1-carboxylic acid primarily involves the protection and deprotection of the amino group. The Boc group protects the amino group from unwanted reactions during synthesis. Upon deprotection, the free amine can participate in various biochemical reactions, such as peptide bond formation .
Comparison with Similar Compounds
Similar Compounds
2-[(tert-Butoxycarbonyl)amino]acetic acid: Another Boc-protected amino acid with similar applications in organic synthesis and peptide chemistry.
N-(tert-Butoxycarbonyl)ethanolamine: A compound used for similar protective purposes in organic synthesis.
Uniqueness
2-((tert-Butoxycarbonyl)amino)-5,5-difluorocyclohexane-1-carboxylic acid is unique due to the presence of the difluorocyclohexane moiety, which can impart different chemical and physical properties compared to other Boc-protected amino acids.
Properties
Molecular Formula |
C12H19F2NO4 |
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Molecular Weight |
279.28 g/mol |
IUPAC Name |
5,5-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C12H19F2NO4/c1-11(2,3)19-10(18)15-8-4-5-12(13,14)6-7(8)9(16)17/h7-8H,4-6H2,1-3H3,(H,15,18)(H,16,17) |
InChI Key |
ABROJSHVUWCCFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1C(=O)O)(F)F |
Origin of Product |
United States |
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